molecular formula C17H17F2N7O2S B2500983 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine CAS No. 1040650-79-0

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

Cat. No.: B2500983
CAS No.: 1040650-79-0
M. Wt: 421.43
InChI Key: XSUBEFHRVBKPDW-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H17F2N7O2S and its molecular weight is 421.43. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis in Antipsychotic Research

A study by Raviña et al. (2000) explored conformationally restricted butyrophenones, which are related to the chemical structure . These compounds, including variations like 4-(2-pyridyl)piperazine, showed potential as antipsychotic agents. Their binding affinity for dopamine and serotonin receptors was analyzed, indicating their relevance in neurochemical studies and as potential neuroleptic drugs (Raviña et al., 2000).

Platelet-Activating Factor Antagonists

Carceller et al. (1996) synthesized and studied compounds including 1-acyl-4-piperidyl)methyl variants as potent platelet-activating factor (PAF) antagonists. This research demonstrates the application of such compounds in addressing cardiovascular issues, specifically in controlling platelet aggregation (Carceller et al., 1996).

Antagonists for the Treatment of Migraines

Habernickel (2001) discussed compounds like 1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]-4-[(3-oxo-2-phenyl-piperazin-1-yl)-methyl]-piperidine as potential 5-HT-1D receptor agonists for migraine treatment. The structural similarity to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine indicates its potential in migraine therapy (Habernickel, 2001).

Synthesis and Docking Studies for Medicinal Chemistry

Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, highlighting the importance of these compounds in medicinal chemistry. This research underlines the role of such chemicals in drug design and their potential biological activities (Balaraju, V., Kalyani, S., & Laxminarayana, E., 2019).

Antidiabetic Drug Research

Bindu et al. (2019) studied triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. Their work showcases the use of such compounds in addressing diabetes through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, B., Vijayalakshmi, S., & Manikandan, A., 2019).

Antifungal Azoles

Upadhayaya et al. (2004) synthesized and evaluated antifungal azoles, including piperazine derivatives. These compounds demonstrated significant antifungal activity, highlighting their potential in treating fungal infections (Upadhayaya, R., Sinha, N., Jain, S., Kishore, N., Chandra, R., & Arora, S., 2004).

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N7O2S/c18-15-4-3-13(10-16(15)19)26-17(21-22-23-26)12-24-6-8-25(9-7-24)29(27,28)14-2-1-5-20-11-14/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUBEFHRVBKPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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